4,4-Difluoro-1-(pyridin-4-ylmethyl)cyclohexan-1-amine dihydrochloride

CAS No.: 1380300-73-1

Cat. No.: VC5154504

Molecular Formula: C12H18Cl2F2N2

Molecular Weight: 299.19

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1380300-73-1 |

|---|---|

| Molecular Formula | C12H18Cl2F2N2 |

| Molecular Weight | 299.19 |

| IUPAC Name | 4,4-difluoro-1-(pyridin-4-ylmethyl)cyclohexan-1-amine;dihydrochloride |

| Standard InChI | InChI=1S/C12H16F2N2.2ClH/c13-12(14)5-3-11(15,4-6-12)9-10-1-7-16-8-2-10;;/h1-2,7-8H,3-6,9,15H2;2*1H |

| Standard InChI Key | OAYUDVRTRZHHMD-UHFFFAOYSA-N |

| SMILES | C1CC(CCC1(CC2=CC=NC=C2)N)(F)F.Cl.Cl |

Introduction

Chemical Identification and Structural Features

Molecular Identity

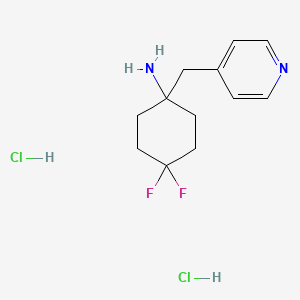

The compound is systematically named 4,4-difluoro-1-(pyridin-4-ylmethyl)cyclohexan-1-amine dihydrochloride, with the Chemical Abstracts Service (CAS) registry number 1380300-73-1 . Its molecular structure comprises a cyclohexane ring substituted at the 1-position with a pyridin-4-ylmethyl group and an amine, while two fluorine atoms occupy the 4-positions (Figure 1). The dihydrochloride salt form enhances solubility in aqueous media, a critical property for biological testing .

Table 1: Key Identifiers of 4,4-Difluoro-1-(pyridin-4-ylmethyl)cyclohexan-1-amine Dihydrochloride

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 299.19 g/mol |

| CAS Number | 1380300-73-1 |

| GHS Classification | Not classified/No signal word |

Structural Analysis

The cyclohexane ring adopts a chair conformation, with the equatorial fluorine atoms minimizing steric strain. The pyridin-4-ylmethyl group introduces aromaticity and potential hydrogen-bonding interactions via the pyridine nitrogen. The amine group, protonated as in the dihydrochloride form, enhances water solubility and ionic character .

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis is documented for this compound, analogous methodologies from fluorinated cyclohexane derivatives suggest a multi-step approach. A plausible route involves:

-

Cyclohexane Functionalization: Introduction of fluorine atoms via electrophilic fluorination or deoxyfluorination reagents .

-

Pyridin-4-ylmethyl Attachment: Alkylation of the cyclohexane amine with 4-(chloromethyl)pyridine under basic conditions.

-

Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride salt .

Table 2: Representative Synthetic Steps for Analogous Compounds

| Step | Reaction Type | Reagents/Conditions | Yield (Reported Analog) |

|---|---|---|---|

| 1 | Fluorination | , 0°C | 75–85% |

| 2 | Reductive Amination | 60–70% | |

| 3 | Salt Formation | >90% |

Scalability and Optimization

The ACS publication highlights scalable methods for difluoromethyl pyridine derivatives, emphasizing economical reagents like and for Vilsmeier–Haack reactions . Similar strategies could be adapted to optimize the pyridin-4-ylmethyl incorporation, ensuring cost-effective production at industrial scales.

Physicochemical Properties

Solubility and Stability

The dihydrochloride salt exhibits high solubility in polar solvents such as water and methanol, attributed to its ionic nature . Stability studies recommend storage in airtight glass containers at 15–25°C, protected from direct sunlight to prevent degradation .

Thermal and Spectroscopic Data

While specific melting points or spectroscopic signatures are unavailable, analogs like 4,4-difluoro-1-(2-methoxyethyl)cyclohexan-1-amine hydrochloride (PubChem CID: 66570471) exhibit melting points near 180–190°C . Fourier-transform infrared (FTIR) spectroscopy of related compounds shows characteristic stretches at 3300–3500 cm and at 1100–1200 cm .

Environmental and Toxicological Data

Ecotoxicity and mutagenicity data remain unreported . Disposal should follow local regulations for halogenated organic compounds, with incineration as a recommended method .

Comparative Analysis with Structural Analogs

Table 4: Comparison with Fluorinated Cyclohexane Analogs

The pyridin-4-ylmethyl group offers superior hydrogen-bonding capacity compared to alkoxy or aryl substituents, potentially enhancing target affinity in biological systems .

Regulatory and Compliance Considerations

Compliance Documentation

Manufacturers must provide SDSs under REACH regulations, though no restrictions are currently imposed due to the compound’s non-hazardous status .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume